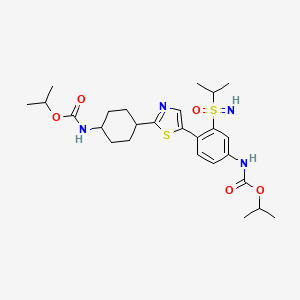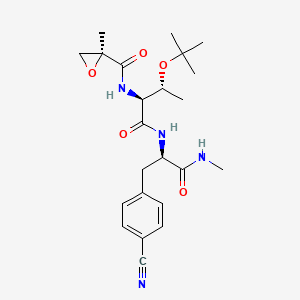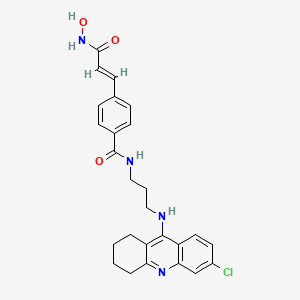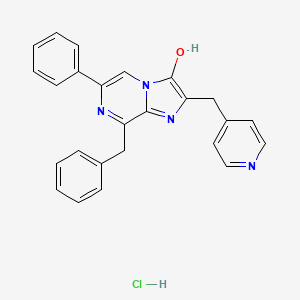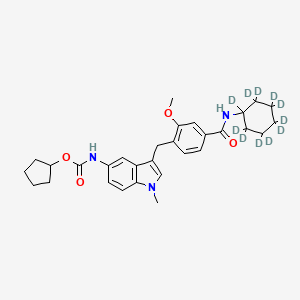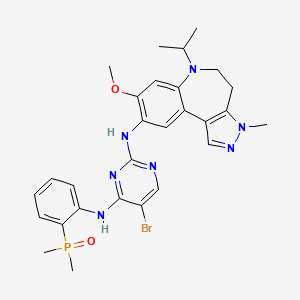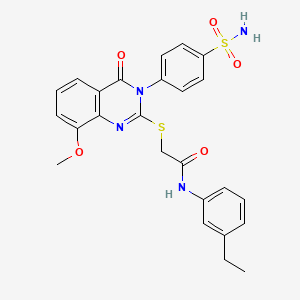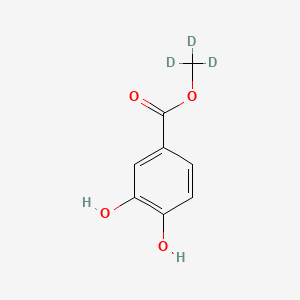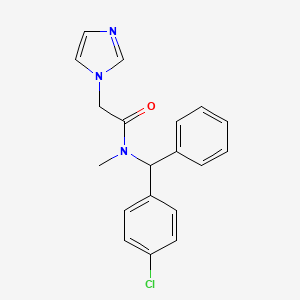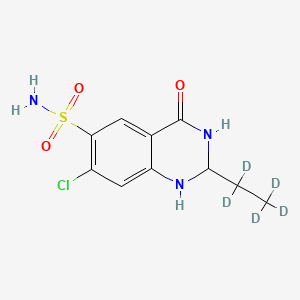
Quinethazone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinethazone-d5 is a deuterated form of Quinethazone, a thiazide-like diuretic used primarily for the treatment of hypertension. The molecular formula of this compound is C10H7D5ClN3O3S, and it has a molecular weight of 294.77. This compound is used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinethazone-d5 involves the incorporation of deuterium atoms into the Quinethazone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-ethyl-7-chloro-2,3-dihydro-4(1H)-quinazolinone-6-sulfonamide.
Deuteration: The ethyl group in the starting material is replaced with a deuterated ethyl group (ethyl-d5) through a deuterium exchange reaction. This is typically achieved using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting material.
Deuterium Exchange: Efficient deuterium exchange reactions using deuterated reagents.
Purification: Purification of the final product to achieve high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
Quinethazone-d5 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can occur at the ethyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can reduce the quinazolinone ring, altering its chemical structure.
Substitution: Substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the quinazolinone ring, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Quinethazone-d5 has several scientific research applications, including:
Proteomics Research: Used as a biochemical tool in proteomics to study protein interactions and functions.
Pharmacokinetic Studies: Employed in pharmacokinetic studies to understand the metabolism and distribution of Quinethazone in the body.
Isotope Labeling: Utilized in isotope labeling studies to trace the pathways and mechanisms of drug action.
Mechanism of Action
Quinethazone-d5, like Quinethazone, acts as a diuretic by inhibiting the active reabsorption of chloride ions at the early distal tubule via the sodium-chloride cotransporter. This results in increased excretion of sodium, chloride, and water. The compound also inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter .
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic used for hypertension.
Chlorothiazide: A thiazide diuretic with similar diuretic and antihypertensive properties.
Bendroflumethiazide: A thiazide diuretic used for similar therapeutic purposes.
Uniqueness
Quinethazone-d5 is unique due to its deuterated ethyl group, which makes it particularly useful in research settings for isotope labeling and tracing studies. This deuterium incorporation can also lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated analogs .
Properties
Molecular Formula |
C10H12ClN3O3S |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2 |
InChI Key |
AGMMTXLNIQSRCG-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


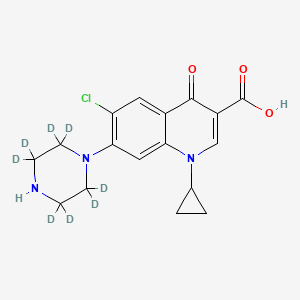



![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
